molecular formula C31H46NOPS B15328510 (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B15328510
M. Wt: 511.7 g/mol
InChI Key: NHUAWUXOLWAPAD-OSRRZMJMSA-N
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Description

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a dicyclohexylphosphanyl group and a sulfinamide moiety, making it a valuable reagent in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phosphanylphenyl intermediate: This step involves the reaction of a dicyclohexylphosphine with a halogenated phenyl compound under basic conditions to form the phosphanylphenyl intermediate.

    Introduction of the sulfinamide group: The intermediate is then reacted with a sulfinyl chloride in the presence of a base to introduce the sulfinamide group.

    Final coupling reaction: The final step involves coupling the intermediate with a 3,5-dimethylphenylmethyl group under catalytic conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl and phosphanyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonamides, amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. It is employed in various enantioselective reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of chiral pharmaceuticals and bioactive molecules. Its ability to induce chirality makes it valuable in the development of drugs with specific enantiomeric forms, which can have different biological activities.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique reactivity and selectivity make it a valuable reagent in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The dicyclohexylphosphanyl group coordinates with metal centers, forming a chiral environment that facilitates enantioselective transformations. The sulfinamide group further enhances the chiral induction by providing additional steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide
  • ®-N-(®-(2-(Diisopropylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide

Uniqueness

Compared to similar compounds, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide exhibits unique steric and electronic properties due to the presence of the dicyclohexylphosphanyl group. This results in higher enantioselectivity and reactivity in catalytic processes, making it a preferred choice in many asymmetric synthesis applications.

Properties

Molecular Formula

C31H46NOPS

Molecular Weight

511.7 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C31H46NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-22,26-27,30,32H,6-11,14-17H2,1-5H3/t30-,35?/m1/s1

InChI Key

NHUAWUXOLWAPAD-OSRRZMJMSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C

Origin of Product

United States

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